4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
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Description
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
One study extensively reviews the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages. It highlights the importance of quantitative and qualitative analysis of PhIP's bioactivated metabolites and detoxification products, showcasing the use of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).
Pharmaceutical and Medicinal Chemistry
The pharmaceutical and medicinal chemistry applications of pyrimidine derivatives are well-documented, with one review focusing on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. These scaffolds have broad applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023).
Another review discusses the wide range of pharmacological activities of pyrimidine derivatives, highlighting their potential as scaffolds for developing new biologically active compounds. This includes antiviral, psychotropic, antimicrobial, antitumor, and other activities, underscoring the importance of systematic analysis of pyrimidine derivatives from a pharmacological viewpoint (Chiriapkin, 2022).
Optoelectronic Materials
Research on quinazolines and pyrimidines has explored their applications in optoelectronic materials. A review reports on luminescent small molecules and chelate compounds containing quinazoline or pyrimidine rings, highlighting their applications in photo- and electroluminescence. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating the versatility of pyrimidine derivatives in this field (Lipunova et al., 2018).
Environmental and Food Safety
The formation and fate of heterocyclic aromatic amines, including PhIP, during food processing have been studied extensively. These compounds, generated primarily in meat products during thermal processing, pose potential carcinogenic risks. Comprehensive reviews have addressed the formation, mitigation, metabolism, and hazard control of these compounds, emphasizing the importance of reducing their levels during food processing and controlling dietary intake to promote human health (Chen et al., 2020).
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)18-11-17(21-19(20)22-18)14-5-4-6-16(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBYEFICUNHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.